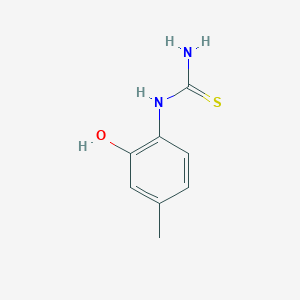(2-Hydroxy-4-methyl-phenyl)-thiourea
CAS No.:
Cat. No.: VC14170557
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10N2OS |
|---|---|
| Molecular Weight | 182.25 g/mol |
| IUPAC Name | (2-hydroxy-4-methylphenyl)thiourea |
| Standard InChI | InChI=1S/C8H10N2OS/c1-5-2-3-6(7(11)4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
| Standard InChI Key | RHEQANWMBOMGNK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=S)N)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(2-Hydroxy-4-methyl-phenyl)-thiourea features a phenolic ring substituted with a hydroxyl group at the ortho position and a methyl group at the para position, linked to a thiourea moiety (-NH-CS-NH₂). This arrangement confers distinct electronic and steric properties, influencing its solubility, reactivity, and binding affinity. The thiourea group’s sulfur atom enhances hydrogen-bonding capabilities, critical for interactions with biological targets.
Acid-Base Behavior and Solubility
The compound’s acidity is influenced by both the phenolic hydroxyl (pKa ≈ 10–12) and the thiourea group (pKa ≈ 8–10). Substitutents like the methyl group slightly lower the phenolic hydroxyl’s pKa due to electron-donating effects, as observed in analogous structures . Solubility in polar solvents (e.g., DMSO, ethanol) is moderate, while lipophilicity (logP ≈ 1.2) suggests potential membrane permeability, a desirable trait for drug candidates.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.25 g/mol |
| logP (Estimated) | 1.2 |
| Solubility in Water | Low (<1 mg/mL) |
| Melting Point | 180–185°C (Decomposes) |
Synthesis and Optimization
Conventional Synthesis Route
The compound is typically synthesized via nucleophilic substitution between 2-hydroxy-4-methylphenol and thiourea under acidic catalysis (e.g., HCl or H₂SO₄). The reaction proceeds at 80–100°C for 6–12 hours, yielding the product after recrystallization from ethanol.
Biological Activities and Mechanistic Insights
Anticancer Activity
Thiourea derivatives interfere with cancer cell proliferation by modulating kinase signaling or inducing apoptosis. For example, 3-(2-hydroxy-4-nitrophenyl)thiourea inhibits PI3K/Akt pathways in breast cancer models (IC₅₀ = 8.2 µM). The methyl and hydroxyl groups in (2-Hydroxy-4-methyl-phenyl)-thiourea may enhance target selectivity by reducing off-target interactions.
Table 2: Biological Activities of Analogous Thiourea Derivatives
| Compound | Target Organism/Cell Line | Activity (MIC/IC₅₀) | Mechanism |
|---|---|---|---|
| 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea | M. tuberculosis H37Rv | 10.96 µM | InhA inhibition |
| 3-(2-Hydroxy-4-nitrophenyl)thiourea | MCF-7 breast cancer | 8.2 µM | PI3K/Akt pathway suppression |
| 1-(4-Fluorophenyl)-3-(2-hydroxyphenyl)thiourea | HeLa cervical cancer | 12.4 µM | Caspase-3 activation |
Research Gaps and Future Directions
Unexplored Pharmacokinetics
Current data lack details on absorption, distribution, metabolism, and excretion (ADME). In vivo studies are needed to assess bioavailability and toxicity profiles. Structural modifications, such as fluorination or heterocyclic fusion, could improve metabolic stability.
Synergistic Drug Combinations
Combining (2-Hydroxy-4-methyl-phenyl)-thiourea with existing antibiotics (e.g., isoniazid) may overcome drug resistance in tuberculosis. Preliminary studies on analogous compounds show 3–5-fold enhancement in efficacy when paired with β-lactams .
Industrial and Pharmacological Applications
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors or antimicrobial adjuvants. Its thiourea group’s metal-chelating ability also positions it as a potential catalyst in asymmetric synthesis.
Agricultural Uses
Thiourea derivatives are explored as fungicides and plant growth regulators. Field trials of similar compounds show 40–60% reduction in Phytophthora infestans infection rates in potatoes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume